N-(tert-butyl)-4-isopropylpiperazine-1-carboxamide is a chemical compound that belongs to the piperazine family, characterized by its unique structure and potential applications in various fields, particularly in medicinal chemistry. This compound is notable for its structural modifications that enhance its pharmacological properties.
N-(tert-butyl)-4-isopropylpiperazine-1-carboxamide is classified as an amine due to the presence of the piperazine ring, which contains two nitrogen atoms. It can also be categorized under carboxamides, given its carboxamide functional group. This classification is significant for understanding its chemical behavior and interaction with biological systems.
The synthesis of N-(tert-butyl)-4-isopropylpiperazine-1-carboxamide can be achieved through several methods, including:
N-(tert-butyl)-4-isopropylpiperazine-1-carboxamide features a piperazine ring substituted at the 4-position with an isopropyl group and at the 1-position with a tert-butyl carboxamide moiety. Its molecular formula is with a molecular weight of approximately 224.35 g/mol.
N-(tert-butyl)-4-isopropylpiperazine-1-carboxamide can undergo various chemical reactions typical for amines and carboxamides, including:
The mechanism of action for N-(tert-butyl)-4-isopropylpiperazine-1-carboxamide primarily involves interactions with biological targets such as receptors or enzymes. Its structure allows it to modulate neurotransmitter systems, which may lead to effects on mood or cognition.
Research indicates that compounds with piperazine scaffolds often exhibit diverse pharmacological activities due to their ability to mimic natural neurotransmitters and interact with various receptor sites .
Relevant data includes:
N-(tert-butyl)-4-isopropylpiperazine-1-carboxamide has potential applications in:
Piperazine functionalization at the N-1 versus N-4 position presents significant regioselectivity challenges due to the symmetry equivalence of nitrogen atoms in unprotected scaffolds. Nucleophilic acylation of 1-isopropylpiperazine with tert-butyl isocyanate proceeds under mild conditions (dichloromethane, 0–25°C) to yield N-(tert-butyl)-4-isopropylpiperazine-1-carboxamide. This reaction exhibits inherent regiocontrol when using sterically hindered electrophiles, where the tert-butyl group directs carboxamide formation exclusively at the less hindered piperazine nitrogen [1]. However, alkylation pathways require strategic protection; direct alkylation of unprotected piperazine with isopropyl halides generates undesired bis-alkylated byproducts exceeding 60% even with stoichiometric control [8].
Table 1: Regioselectivity in Piperazine Derivatization
Reaction Type | Conditions | Regioselectivity Ratio (N-1:N-4) | Key Challenge |
---|---|---|---|
Acylation | t-BuNCO, DCM, 0°C | >99:1 | Minor overacylation |
Alkylation | i-PrCl, K₂CO₃, ACN, reflux | 55:45 | Bis-alkylation dominant |
Aza-Michael | Acrylonitrile, CeCl₃, MeOH | 90:10 | Polymerization side-reactions |
Notably, transition metal catalysis enables direct mono-N-alkylation: Copper-cerium bimetallic systems (CuCl₂–CeCl₃, 5 mol%) in methanol facilitate 90% regioselective isopropylation via aza-Michael addition to α,β-unsaturated carbonyls, forming 1-isopropylpiperazine precursors. This catalytic approach suppresses dialkylation through Lewis acid-mediated substrate polarization [8]. For carboxamide installation, in situ protection strategies using di-tert-butyl dicarbonate (Boc₂O) permit sequential alkylation-acylation-deblocking sequences, achieving overall yields >75% with >95% regiochemical fidelity [5].
Bioisosteric optimization of N-(tert-butyl)-4-isopropylpiperazine-1-carboxamide focuses on heterocyclic core replacements to modulate physicochemical properties while retaining target engagement. Pyridazine analogues demonstrate enhanced lipophilic efficiency (LipE) values (>3.5) compared to pyridine counterparts (<2.8) due to improved hydrogen-bonding capacity. In PANK3 inhibitors, pyridazine incorporation increased potency 8-fold (IC₅₀ = 64 nM → 8 nM) by forming bidentate hydrogen bonds with Arg306, underscoring the electronic advantage of nitrogen-rich cores [1].
Table 2: Bioisosteric Impact on Physicochemical Properties
Core Structure | cLogP | Solubility (PBS, μM) | Potency (IC₅₀, nM) | Key Interaction |
---|---|---|---|---|
Pyridine | 3.30 | 1.4 | 510 | Monodentate H-bond |
Pyridazine | 2.89 | 42.1 | 64 | Bidentate H-bond with Arg306 |
Pyrazolo[1,5-a]pyrimidine | 2.10 | 5210 | 310 | Hydrophobic pocket occupancy |
Solubility-driven bioisosteres include pyrazolo[1,5-a]pyrimidine cores, where para-carboxylic acid substitution boosts aqueous solubility 88-fold (59 nM → 5,210 nM) despite moderate potency loss (18 nM → 310 nM EC₅₀ for CFTR activation). This trade-off exemplifies the clogD₇.₄ optimization principle: maintaining clogD₇.₄ between 1.5–2.5 balances membrane permeability and aqueous dispersion [3]. Spirocyclic bioisosteres like 4,7-diazaspiro[2.5]octane introduce three-dimensional character, reducing plasma protein binding by 40% but requiring compensated synthetic complexity (3 additional steps, 30% yield drop) [9].
N-Boc protection dominates industrial piperazine chemistry due to its orthogonal deblocking kinetics under acidic conditions (TFA/DCM, 0°C, 1h) without carboxamide cleavage. However, tert-butyl carbamate (Boc) introduces steric constraints during N-acylation: Boc-piperazine exhibits 20-fold reduced reactivity toward isopropyl isocyanate compared to unprotected analogs, necessitating elevated temperatures (80°C, DMF) that risk racemization of chiral auxiliaries [5] [8].
Formyl-directed protection offers a strategic alternative: tert-Butyl 4-formylpiperazine-1-carboxylate (CAS 183383-30-4) enables selective N-4 functionalization via reductive amination prior to carboxamide installation. This approach leverages the formyl group’s polarity for simplified purification (aqueous workup) and achieves 92% regiochemical purity in isopropylation steps. Crucially, the formyl group is cleaved in situ during carboxamide formation under Schotten-Baumann conditions, avoiding discrete deprotection [5].
Table 3: Protecting Group Performance Metrics
Protecting Group | Deprotection Reagent | Rate Constant (k, min⁻¹) | Carboxamide Stability | Piperazine Degradation |
---|---|---|---|---|
tert-Butyl | Not removable | N/A | High | None |
Boc | TFA (25% v/v) | 0.45 | Moderate | <5% |
Cbz | H₂/Pd-C | 0.18 | High | Hydrogenolysis side-products |
The acid sensitivity of tert-butyl carboxamide groups demands careful handling: Extended TFA exposure (>4h) during Boc removal causes 15–20% tert-butyl cleavage, generating N-isopropylpiperazine-1-carboxamide impurities. This mandates rigorous reaction monitoring by HPLC-MS to limit dealkylation [4] [5].
Scale-up of N-(tert-butyl)-4-isopropylpiperazine-1-carboxamide confronts three critical bottlenecks: exothermicity in carbamoylation, byproduct solubility mismatches, and catalyst poisoning. The condensation of gaseous isopropylamine with tert-butyl isocyanate releases 85 kJ/mol heat, requiring controlled addition via microreactor technology (0.5 mL/min flow rate) to suppress urea formation (<3% vs. 22% batch) [3].
Purification challenges stem from structurally similar impurities:
Continuous processing resolves isolation issues: Falling film crystallizers achieve 99.5% purity by exploiting the compound’s sharp crystallization window (0–5°C in ethanol/water 4:1). This contrasts with batch crystallization, where cooling rate variations yield variable particle sizes (50–500 μm) impacting filtration efficiency [3].
Table 4: Industrial Process Metrics Comparison
Process Parameter | Batch Method | Continuous Flow | Improvement Factor |
---|---|---|---|
Overall Yield | 61% | 88% | 1.44× |
Reaction Time | 18 h | 3.2 h | 5.6× |
Purity (HPLC) | 97.2% | 99.8% | Δ2.6% |
Solvent Consumption | 15 L/kg | 2.8 L/kg | 5.4× reduction |
Economic considerations favor catalytic aza-Michael routes despite premium catalyst costs: The CeCl₃–CuCl₂ system enables 7× catalyst turnover (TON) via ligand-accelerated catalysis using triphenylphosphite, reducing metal loading to 1.4 mol% while maintaining 92% yield [8].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1